molecular formula C8H6N2O B163726 5-Acetylnicotinonitrile CAS No. 135450-74-7

5-Acetylnicotinonitrile

Cat. No.: B163726
CAS No.: 135450-74-7
M. Wt: 146.15 g/mol
InChI Key: OIWARPXHQPSUPD-UHFFFAOYSA-N
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Description

5-Acetylnicotinonitrile is a chemical compound belonging to the class of heterocyclic compounds. It is characterized by the presence of a pyridine ring substituted with an acetyl group at the 5-position and a nitrile group at the 3-position. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetylnicotinonitrile can be synthesized through a multi-step process involving the following key steps:

    Formation of 5-Acetylpyridine: This can be achieved by acetylation of pyridine using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Nitrile Group: The nitrile group can be introduced by converting the acetyl group to a cyano group using reagents like hydroxylamine hydrochloride followed by dehydration.

Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of 5-methylpyridine. This process includes the reaction of 5-methylpyridine with ammonia and oxygen in the presence of a catalyst to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetyl group under basic conditions.

Major Products Formed:

    Oxidation: 5-Acetylpyridine carboxylic acid.

    Reduction: 5-Acetylpyridine amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Acetylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Acetylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules .

Comparison with Similar Compounds

    Nicotinonitrile: Similar structure but lacks the acetyl group.

    5-Methylpyridine: Similar structure but lacks the nitrile group.

    5-Acetylpyridine: Similar structure but lacks the nitrile group.

Uniqueness: 5-Acetylnicotinonitrile is unique due to the presence of both the acetyl and nitrile groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-acetylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWARPXHQPSUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304273
Record name 5-Acetyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135450-74-7
Record name 5-Acetyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135450-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (2.75 g) was added to a solution of 3-acetyl-5-carbamoylpyridine (2.8 g) in N,N-dimethylformamide (30 ml) with cooling on an ice-water bath. The mixture was stirred with cooling for 1.5 hours. The solvent was removed under reduced pressure. The residue was dissolved in water (150 ml) and the mixture was extracted with ethyl acetate (100 ml). The extract was dried with magnesium sulfate and then evaporated. The residue was chromatographed on a silica gel column eluting with chloroform to afford 3-acetyl-5-cyanopyridine (1.21 g).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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